2-Amino-5-(methylsulfonyl)benzoic acid
Description
Significance as a Privileged Scaffold in Organic Synthesis
In chemical synthesis, a "privileged scaffold" refers to a core molecular framework that is capable of binding to multiple biological targets through the introduction of various functional groups. The 2-amino-5-(methylsulfonyl)benzoic acid structure fits this description due to its inherent chemical features. The amino (-NH₂) and carboxylic acid (-COOH) groups can readily participate in a wide range of reactions, such as amide bond formation, esterification, and diazotization, allowing for the attachment of diverse substituents. chemicalbook.com
The methylsulfonyl group (-SO₂CH₃) is a key feature, acting as a strong electron-withdrawing group and a hydrogen bond acceptor. This influences the electronic properties and spatial arrangement of the entire molecule, which is crucial for molecular recognition and binding to biological macromolecules. researchgate.net The versatility of this scaffold is demonstrated by the numerous derivatives that have been synthesized, including those with modifications at the amino and carboxylic acid positions, as well as variations of the sulfonyl group itself. google.comgoogle.comgoogle.com This adaptability makes it a foundational element for building libraries of compounds for screening in various chemical and biological applications.
Role in Medicinal Chemistry Research and Drug Discovery Efforts
The structural attributes of this compound make it particularly valuable in medicinal chemistry. The core scaffold is present in intermediates used for the synthesis of established pharmaceuticals, such as the antipsychotic drug amisulpride, highlighting its industrial relevance. google.com
More recently, research has focused on the 2,5-substituted benzoic acid scaffold for developing inhibitors of anti-apoptotic proteins, which are key targets in cancer therapy. nih.gov Anti-apoptotic proteins like Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia A1 (Bfl-1) are often overexpressed in cancer cells, allowing them to evade programmed cell death. A study detailed the design of 2,5-substituted benzoic acid derivatives as dual inhibitors of Mcl-1 and Bfl-1. nih.gov In these designs, the carboxyl group of the benzoic acid scaffold forms a crucial hydrogen bond with a conserved arginine residue (Arg263) in the binding pocket of Mcl-1, mimicking the interaction of natural pro-apoptotic proteins. nih.gov The amino group and the substituent at the 5-position can be modified to optimize binding affinity and selectivity. nih.gov This research led to the development of compounds with significantly improved binding to both Mcl-1 and Bfl-1, demonstrating the scaffold's potential in creating targeted cancer therapeutics. nih.gov
Table 2: Research Data on 2,5-Substituted Benzoic Acid Derivatives as Mcl-1/Bfl-1 Inhibitors
| Compound (Derivative of Benzoic Acid Scaffold) | Modification on Scaffold | Mcl-1 Binding Affinity (Ki, µM) | Bfl-1 Binding Affinity (Ki, µM) |
| Analog 1 | 2-amino-5-(benzylthio)- | 1.8 | > 50 |
| Analog 2 | 2-amino-5-(phenethylthio)- nih.gov | 0.9 | 19.4 |
| Compound 20 | 2-(cyclobutylamino)-5-(phenethylsulfonyl)- | 0.22 | 0.22 |
| Compound 22 | 2-((1-methylcyclopropyl)amino)-5-(phenethylsulfonyl)- | 0.057 | 0.12 |
| Compound 24 | 2-((1-(trifluoromethyl)cyclopropyl)amino)-5-(phenethylsulfonyl)- | 0.015 | 0.015 |
| This table is generated based on data reported in a study on dual Mcl-1 and Bfl-1 inhibitors. nih.gov |
Overview of Research Trajectories and Future Directions
The future of research involving this compound and its derivatives appears promising and multifaceted. A primary focus will likely remain in the realm of oncology, with efforts directed toward optimizing the existing Mcl-1/Bfl-1 dual inhibitors to enhance their potency, selectivity, and pharmacokinetic properties for potential clinical development. nih.gov The success of this scaffold in targeting protein-protein interactions opens avenues for its application against other challenging therapeutic targets.
Furthermore, the broad biological activities associated with related sulfonamide-containing compounds, such as antimicrobial and anti-inflammatory effects, suggest that libraries of derivatives from the this compound scaffold could be explored for new therapeutic uses. researchgate.netexcli.de Synthetic chemists will likely continue to explore novel modifications of the scaffold, creating new chemical entities with unique properties. This exploration could involve introducing different substituents, altering the core aromatic structure, or using the scaffold to construct more complex heterocyclic systems, thereby expanding its utility in both materials science and drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEHBAYGWFHLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630200 | |
| Record name | 2-Amino-5-(methanesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90222-79-0 | |
| Record name | 2-Amino-5-(methanesulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-methanesulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Process Optimization
Multi-Step Synthetic Strategies from Precursor Benzoic Acid Derivatives
Introduction of Amino Functionality: Reductive Approaches (e.g., Nitro Precursor Reduction)
A common and effective strategy for introducing the amino group at the C2 position of the benzoic acid ring is through the reduction of a corresponding nitro-substituted precursor, namely 2-nitro-5-(methylsulfonyl)benzoic acid. This reductive approach is well-established in organic synthesis and can be achieved using various reducing agents and catalytic systems.
The reduction of the nitro group is a critical step that requires careful selection of the reducing agent to avoid unwanted side reactions, such as the reduction of the carboxylic acid or the methylsulfonyl group. Common methods include catalytic hydrogenation and chemical reduction. google.comresearchgate.netresearchgate.netstackexchange.combiosynth.comsemanticscholar.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or a mixture of ethanol and tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere. semanticscholar.orgchemicalbook.com The pressure of hydrogen gas and the reaction temperature are crucial parameters that need to be optimized to ensure complete reduction of the nitro group without affecting other functional groups. For instance, the hydrogenation of p-nitrobenzoic acid has been successfully performed at 10 bar H2 pressure and 80°C in an aqueous solution of sodium hydroxide.
Chemical Reduction: Alternatively, chemical reducing agents can be employed. A classic method is the use of metals in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.netresearchgate.netstackexchange.com Stannous chloride (SnCl₂) in hydrochloric acid is another effective reagent for this purpose. researchgate.netstackexchange.comsemanticscholar.orgmdma.ch These methods are often preferred for their simplicity and effectiveness, though they may require careful work-up procedures to remove metal residues. For example, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to the corresponding aniline (B41778) has been achieved in excellent yield using tin(II) chloride dihydrate in acidic aqueous ethanol. semanticscholar.org
The choice between catalytic hydrogenation and chemical reduction often depends on the scale of the reaction, the presence of other sensitive functional groups, and cost considerations.
Introduction and Transformation of the Methylsulfonyl Group: Sulfonylation and Methylation Routes
The introduction of the methylsulfonyl group at the C5 position of the benzoic acid ring can be accomplished through several synthetic pathways. These routes typically involve the formation of a sulfonyl intermediate, which is then methylated.
A prevalent method involves the chlorosulfonylation of a suitable benzoic acid derivative, followed by subsequent reactions to install the methyl group.
One approach starts with 2-aminobenzoic acid (anthranilic acid). This precursor can be treated with chlorosulfonic acid to yield 2-amino-5-chlorosulfonylbenzoic acid. google.com This intermediate is highly reactive and can be further functionalized. For instance, a patent describes the reaction of anthranilic acid with chlorosulfonic acid, followed by reaction with a secondary amine to form a sulfonamide. google.com A similar strategy could be envisioned where the sulfonyl chloride is reduced and then methylated, or directly converted to the methylsulfone.
Another route begins with the chlorosulfonylation of an N-protected 2-aminobenzoic acid derivative, such as 2-methoxy-4-acetaminomethyl benzoate (B1203000). This compound reacts with chlorosulfonic acid to form 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. guidechem.comgoogle.com This intermediate can then be converted to the final product through a series of steps including reaction with sodium sulfite (B76179) and diethyl sulfate (B86663). guidechem.comgoogle.com
The reaction conditions for chlorosulfonylation must be carefully controlled due to the corrosive and reactive nature of chlorosulfonic acid. The temperature and reaction time are critical parameters to optimize for achieving high yields and minimizing side products. For example, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate involved a sulfonyl chloride formation step with a yield of 95.7%. researchgate.net
An alternative strategy involves the direct introduction of a methylsulfonyl group or a precursor that can be readily converted to it.
One such method starts with the synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid. This key intermediate can be prepared by the oxidation of 2-nitro-4-methylsulfonyl toluene. chemicalbook.com Various oxidizing agents can be used for this purpose, including hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst. google.com Another patented method describes the oxidation of 2-nitro-4-methylsulfonyltoluene using nitric acid in the presence of a vanadium pentoxide catalyst, achieving a yield of up to 98.0%. researchgate.net
Once 2-nitro-4-(methylsulfonyl)benzoic acid is obtained, the subsequent reduction of the nitro group, as described in section 2.1.1, leads to the formation of 2-amino-5-(methylsulfonyl)benzoic acid.
Another potential route involves the synthesis of 2-amino-5-(methylthio)benzoic acid, which can then be oxidized to the corresponding sulfone. The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry, often employing oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org
Control of Reaction Conditions for Functional Group Integrity and Purity
Throughout the multi-step synthesis of this compound, maintaining the integrity of the existing functional groups is paramount. The presence of the amino, carboxylic acid, and methylsulfonyl groups necessitates careful selection of reagents and reaction conditions to prevent unwanted side reactions.
For instance, during the reduction of the nitro group, harsh conditions could potentially reduce the carboxylic acid to an alcohol or affect the methylsulfonyl group. Similarly, during the introduction of the sulfonyl group, the reactivity of the amino group must be considered. Often, protection and deprotection strategies are employed for the amino group to circumvent its interference in subsequent reaction steps.
Purification of the final product and intermediates is crucial to obtain a high-purity compound. Techniques such as recrystallization, column chromatography, and acid-base extraction are commonly employed. prepchem.com The purity of the synthesized compounds is typically verified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and their structures confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net
Specific Preparation Methods and Refinements
Several specific methods and refinements for the synthesis of related compounds have been reported in the literature, which can be adapted for the preparation of this compound.
One patent details a two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with a total molar yield of over 74% and a purity of over 99.5%. guidechem.comgoogle.com This process involves the reaction of a 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid, followed by reaction with sodium sulfite and diethyl sulfate. guidechem.comgoogle.com
Another patent describes the preparation of 2-amino-5-sulfamoylbenzoic acid hydrazides, which involves the formation of 2-nitro-5-dimethylsulfamylbenzoic acid as an intermediate. google.com This intermediate is then subjected to further transformations.
Below are interactive data tables summarizing some of the key synthetic steps and conditions found in the literature for related compounds, which can serve as a guide for the synthesis of this compound.
Table 1: Synthesis of Nitro-Substituted Benzoic Acid Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-nitro-4-methylsulfonyltoluene | 70% H₂SO₄, 68% HNO₃, V₂O₅, 140°C, 10h | 2-nitro-4-(methylsulfonyl)benzoic acid | 98.0% | researchgate.net |
| 2-nitro-4-methylsulfonyltoluene | H₂O₂, CuO/Al₂O₃ | 2-nitro-4-(methylsulfonyl)benzoic acid | 78.3% | google.com |
Table 2: Reduction of Nitro-Substituted Benzoic Acids
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-chloro-2-nitrobenzoic acid | H₂, Raney Nickel, Ethanol, 20°C | 2-amino-5-chlorobenzoic acid | 96% | chemicalbook.com |
| 4-benzyloxy-3-chloronitrobenzene | SnCl₂·2H₂O, conc. HCl, Ethanol | 4-benzyloxy-3-chloroaniline | Excellent | semanticscholar.org |
| p-Nitrobenzoic acid | H₂, 5% Pd/C, NaOH(aq), 10 bar, 80°C | p-Aminobenzoic acid | - |
Table 3: Introduction of Sulfonyl Group
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Anthranilic acid | Chlorosulfonic acid, 80°C, 1h | 2-amino-5-chlorosulfonylbenzoic acid | - | google.com |
| 2-methoxybenzoic acid | Chlorosulfonic acid | 2-methoxy-5-sulfonyl chlorobenzoic acid | 95.7% | researchgate.net |
| 2-methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid, 5-10°C, 7.5h | 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate | - | guidechem.comgoogle.com |
Catalytic Hydrogenation for Nitro Group Reduction (e.g., Raney Nickel Catalyst)
The reduction of an aromatic nitro group to a primary amine is a pivotal step in the synthesis of this compound. Catalytic hydrogenation is a preferred industrial method for this transformation.
Raney Nickel, a porous, fine-grained solid composed mostly of nickel, is a highly effective and widely used catalyst for the hydrogenation of nitro compounds. rasayanjournal.co.inwikipedia.org It is valued for its high catalytic activity at room temperature and stability under a range of reaction conditions. wikipedia.org The process involves the reaction of the nitroaromatic precursor with hydrogen gas (H₂) in the presence of the Raney Nickel catalyst. commonorganicchemistry.com This method is often chosen over catalysts like palladium on carbon (Pd/C) when there is a risk of dehalogenation on the substrate. commonorganicchemistry.com
The mechanism of nitro group reduction is complex, proceeding through several intermediates. acsgcipr.org A critical intermediate is the hydroxylamine (B1172632) species. acsgcipr.org Inadequate management of reaction conditions can lead to the accumulation of these intermediates, which may be thermally unstable or lead to the formation of colored impurities like azo or azoxy compounds. acsgcipr.org Nickel-based catalysts, including Raney Nickel, can offer better performance in minimizing hydroxylamine accumulation compared to some precious metal catalysts. acsgcipr.org For industrial applications, the catalyst's pyrophoric nature is a safety concern, though air-stable slurries and non-pyrophoric formulations are available. wikipedia.orgacsgcipr.org
Chlorosulfonation with Temperature Control for Selective Derivatization
Chlorosulfonation is a key reaction for introducing the sulfonyl group onto an aromatic ring, typically by reacting the aromatic compound with chlorosulfonic acid (ClSO₃H). tandfonline.com This electrophilic aromatic substitution reaction replaces a hydrogen atom with a chlorosulfonyl (-SO₂Cl) group. tandfonline.com The resulting sulfonyl chloride is a versatile intermediate.
Temperature control is a critical parameter in chlorosulfonation. The reactivity of chlorosulfonic acid and the potential for side reactions are highly temperature-dependent. stackexchange.com At elevated temperatures, the acid can generate sulfur trioxide (SO₃), leading to sulfonation (-SO₃H) rather than the desired chlorosulfonation. stackexchange.com For many aromatic compounds, controlling the reaction temperature, often keeping it low, is essential to favor the formation of the sulfonyl chloride and achieve selective derivatization. stackexchange.com In the synthesis of related benzoic acid derivatives, reaction temperatures for chlorosulfonation can range from -10°C to 200°C, with a narrower range of 0°C to 70°C often used when a solvent like excess chlorosulfonic acid is present. google.com Optimization studies for analogous compounds have shown that controlling the temperature is crucial for maximizing yield, which can reach over 95%. researchgate.net
Nucleophilic Substitution and Alkylation Strategies for Sulfonyl Moiety Formation
Once the sulfonyl chloride (-SO₂Cl) group is attached to the aromatic ring, the final methylsulfonyl moiety (-SO₂CH₃) is typically formed through subsequent reactions. Two primary strategies are nucleophilic substitution and alkylation.
One common pathway involves the formation of a sulfinate salt. The sulfonyl chloride can be reduced to a sodium sulfinate (R-SO₂Na). This sulfinate then acts as a nucleophile in an S-alkylation reaction with a methylating agent, such as methyl iodide, to form the desired methyl sulfone. organic-chemistry.org The choice of alkylating agent and solvent is important, as competition between S-alkylation (forming the sulfone) and O-alkylation (forming a sulfinate ester) can occur. chemicalforums.com Softer electrophiles like methyl iodide tend to favor the desired S-alkylation. chemicalforums.com
Alternatively, the sulfonyl chloride itself is a powerful electrophile. nih.gov It can react with a variety of nucleophiles. nih.govmdpi.com The formation of the methyl sulfone can be achieved by reacting the sulfonyl chloride with an appropriate methyl organometallic reagent. The reaction proceeds via a nucleophilic substitution at the tetracoordinate sulfur atom. mdpi.comnih.gov
| Strategy for Sulfonyl Moiety Formation | Description | Key Intermediates |
| Alkylation of Sulfinates | A two-step process where the sulfonyl chloride is first converted to a sulfinate salt, which is then alkylated with a methylating agent. organic-chemistry.orgnih.gov | Sulfonyl chloride, Sulfinate salt (e.g., R-SO₂Na) |
| Direct Nucleophilic Substitution | The sulfonyl chloride acts as an electrophile and reacts directly with a methyl nucleophile (e.g., an organometallic reagent). nih.govmdpi.com | Sulfonyl chloride |
Industrial Applicability and Scalability Considerations in Synthesis
The commercial production of specialty chemicals like this compound demands synthetic routes that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sound on a large scale. google.comgoogle.com
Development of Industrially Viable Two-Step Methods for Analogous Compounds
For industrial production, multi-step syntheses are common, but minimizing the number of steps is a key goal for improving efficiency and reducing costs. athabascau.ca The development of streamlined processes, such as efficient two-step methods for analogous aminobenzoic acid derivatives, is a significant area of process chemistry research. google.com
An example of an industrial approach for a related compound involves a multi-stage process starting from a readily available material like 2-methoxy-4-methyl anthranilate. patsnap.com The synthesis proceeds through steps of amino protection, sulfurization, deprotection, chlorination, reduction, and finally ethylation and esterolysis to yield the target molecule. patsnap.com Another scalable process for an indole (B1671886) synthesis uses a Raney Nickel-catalyzed hydrogenation and subsequent ring closure in a one-pot manner, demonstrating the efficiency of combining steps. researchgate.net The Sandmeyer reaction, converting anilines to sulfonyl chlorides using a stable SO₂ surrogate, has also been developed as a scalable method that can be carried out on a 20-gram scale with high yield and purity. acs.org
Efficiency and Purity Aspects in Large-Scale Production
Scaling a synthesis from the laboratory bench to a multi-ton industrial reactor presents numerous challenges. Efficiency is paramount, and process optimization is key to maximizing throughput and yield. google.com For instance, in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, optimization of molar ratios, reaction times, and temperatures at each of the four main steps significantly improved the total yield to over 63%. researchgate.netsemanticscholar.org
Chemical Reactivity Profiles and Transformative Pathways
Oxidation Reactions
While the methylsulfonyl group [-S(O)₂CH₃] in the target molecule is already in a high oxidation state, its synthesis often involves the oxidation of a more reduced sulfur-containing precursor, typically a methylthio group [-SCH₃].
The synthesis of compounds containing the methylsulfonyl moiety frequently proceeds via the oxidation of the corresponding methylthio (sulfide) analogue. For instance, the synthesis of various benzoylguanidine derivatives, which are potent inhibitors of the Na+/H+ exchanger, involves a sequence where a methylsulfonyl group is introduced through sulfochlorination, reduction, and subsequent methylation, followed by oxidation. nih.gov This transformation from a sulfide (B99878) to a sulfone is a critical step to impart specific electronic and steric properties to the final molecule.
A variety of oxidizing agents can effect the transformation of an aryl methyl sulfide to the corresponding sulfone. The choice of reagent depends on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common laboratory and industrial methods utilize reagents that can deliver one or more oxygen atoms to the sulfur center.
While specific examples for the direct oxidation of 2-amino-5-(methylthio)benzoic acid are not detailed in the provided results, general methods for oxidizing aryl sulfides are well-established. For example, a method for preparing 2-nitro-4-methylsulfonyl benzoic acid involves using nitric acid and oxygen with a transition metal oxide catalyst. google.com More broadly, reagents like hydrogen peroxide, potassium permanganate, or peroxy acids such as m-Chloroperbenzoic acid (m-CPBA) are standard for this type of oxidation. The conditions must be carefully controlled to prevent over-oxidation or side reactions with the amino and carboxylic acid groups.
Reduction Reactions
The term "reduction" in the context of 2-Amino-5-(methylsulfonyl)benzoic acid typically refers to the synthetic step producing the amino group from a nitro group precursor. The amino group itself is generally not subject to further reduction under standard chemical conditions.
The formation of the 2-amino functionality on the benzoic acid ring is almost universally achieved through the reduction of a 2-nitro precursor, such as 2-nitro-5-(methylsulfonyl)benzoic acid. google.comresearchgate.net This reduction is a fundamental transformation in the synthesis of anilines and their derivatives. For example, the synthesis of 2-amino-5-methoxybenzoic acid, a structurally related compound, is accomplished by the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon (Pd/C) catalyst. Similarly, the preparation of 2-amino-5-thiobenzoic acid derivatives can involve the reduction of a nitro group using reagents like sodium sulfide (Na₂S). google.com
Catalytic hydrogenation is a preferred method for the reduction of aromatic nitro compounds due to its efficiency and often clean reaction profiles. google.com A range of catalysts and hydrogen sources can be employed for this purpose.
| Reagent/Catalyst | Conditions & Notes | Applicable To |
| H₂ / Pd/C | Palladium on carbon is a highly effective and common catalyst for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com | Aromatic & Aliphatic Nitro Groups |
| H₂ / Raney Nickel | A robust catalyst for nitro group reduction; often used when avoiding dehalogenation is necessary. commonorganicchemistry.comwikipedia.org | Aromatic Nitro Groups |
| Fe / Acid | Iron metal in an acidic medium (e.g., acetic acid) offers a milder reduction that is tolerant of other reducible groups. commonorganicchemistry.comwikipedia.org | Aromatic Nitro Groups |
| Zn / Acid | Zinc metal under acidic conditions provides another mild option for chemoselective nitro reductions. commonorganicchemistry.com | Aromatic Nitro Groups |
| Transfer Hydrogenation | Uses hydrogen donors like formic acid or hydrazine (B178648) hydrate (B1144303) with catalysts (e.g., Co-Zn/N-C) to avoid handling gaseous H₂. frontiersin.orgorganic-chemistry.org | Aromatic Nitro Groups |
This table summarizes common conditions for the reduction of nitro groups to amines, a key step in synthesizing the title compound.
Nucleophilic Substitution Reactions Involving the Amino Group
The primary amino group of this compound is nucleophilic and can participate in a variety of substitution reactions. A particularly important transformation involves its conversion into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring. pearson.comresearchgate.net
The process begins with diazotization, where the primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form an aryl diazonium salt. researchgate.netchemedx.org This salt can then be subjected to various nucleophilic substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions, or other replacement reactions. pearson.comresearchgate.net
Table of Potential Diazonium Salt Reactions:
| Reagent | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |
| KI | -I (Iodo) | |
| H₂O, heat | -OH (Hydroxy) | |
| HBF₄, heat | -F (Fluoro) | Balz-Schiemann Reaction |
| H₃PO₂ | -H (Deamination) |
This table illustrates the versatility of the diazonium salt intermediate derived from the amino group for introducing various substituents.
Reactions with Alkyl Halides under Basic Conditions
The reaction of this compound with alkyl halides under basic conditions can proceed at two primary sites: the amino group (-NH₂) and the carboxylic acid group (-COOH). The specific outcome is dependent on the reaction conditions, the nature of the base, and the alkyl halide used.
Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt. This carboxylate can then react with an alkyl halide in an SN2 reaction to form an ester. Concurrently, the amino group, being a nucleophile, can also react with the alkyl halide to form a secondary or tertiary amine. The relative reactivity of the two groups can be controlled by the choice of base and reaction conditions. A strong base will favor the deprotonation of the carboxylic acid, promoting esterification, while a weaker base might allow for more competitive N-alkylation.
Historically, alkyl-alkyl cross-coupling reactions have been challenging. However, modern synthetic methods have made significant strides in this area. nih.gov For instance, the use of redox-active esters, formed from carboxylic acids, in conjunction with organometallic reagents like dialkylzinc and a nickel catalyst, allows for the formation of new carbon-carbon bonds. nih.gov This type of transformation highlights a modern approach to alkylation that goes beyond simple esterification. nih.gov
Table 1: Potential Products from Reaction with Alkyl Halides This table is illustrative of the expected reaction products based on general chemical principles.
| Reactant | Reagent | Conditions | Potential Product(s) |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | K₂CO₃, Acetone | Methyl 2-amino-5-(methylsulfonyl)benzoate; 2-(Methylamino)-5-(methylsulfonyl)benzoic acid |
| This compound | Ethyl Bromide (C₂H₅Br) | NaH, THF | Ethyl 2-amino-5-(methylsulfonyl)benzoate; 2-(Ethylamino)-5-(methylsulfonyl)benzoic acid |
Formation of Substituted Benzoic Acid Derivatives
This compound is a valuable precursor for the synthesis of more complex substituted benzoic acid derivatives. These transformations often target the amino and carboxylic acid functionalities to build new heterocyclic systems or introduce varied substituents.
One common pathway involves the reaction of the amino group. For example, related 2-aminobenzoic acid derivatives are used in the synthesis of quinazolinones, which are of interest in medicinal chemistry. chemicalbook.com Another significant transformation is the modification of the substituents already present on the aromatic ring. For instance, a related compound, 2-methoxy-4-acetaminomethyl benzoate (B1203000), can be chlorosulfonated and subsequently reacted with sodium sulfite (B76179) and diethyl sulfate (B86663) to yield 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com This multi-step synthesis demonstrates how the sulfonyl group can be introduced and modified. google.com The process involves the initial reaction with chlorosulfonic acid, followed by hydrolysis and reaction with sodium sulfite and an alkylating agent to form the final ethylsulfonyl derivative. google.com
Furthermore, the synthesis of compounds like 2-amino-3-methyl-5-chlorobenzoic acid can be achieved from m-methylbenzoic acid through a sequence of nitration, hydrogenation, and chlorination, achieving a high-purity product suitable for industrial production. google.com This highlights a common industrial strategy for synthesizing substituted aminobenzoic acids. google.compatsnap.com
Table 2: Examples of Synthesized Benzoic Acid Derivatives
| Starting Material | Reaction Sequence | Final Product | Reference |
|---|---|---|---|
| 2-methoxy-4-acetaminomethyl benzoate | 1. Chlorosulfonic acid2. Hydrolysis3. Sodium sulfite, Diethyl sulfate | 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid | google.com |
| m-methylbenzoic acid | 1. Nitration (Nitric acid)2. Hydrogenation (H₂, Catalyst)3. Chlorination (Chlorination reagent, Benzoyl peroxide) | 2-amino-3-methyl-5-chlorobenzoic acid | google.com |
Derivatization for Enhanced Reactivity or Specificity
Derivatization of this compound is a key strategy to modify its properties for specific applications, such as enhancing its reactivity for subsequent reactions or tailoring its structure to interact with biological targets. The amino and carboxyl groups are the primary handles for such modifications.
For analytical purposes, especially in complex biological matrices, derivatization is employed to improve detection by techniques like mass spectrometry. For example, derivatizing agents containing a 2-nitrophenylsulfonyl (nosyl) moiety have been developed to react with amino acids. mdpi.com The nosyl group is introduced to facilitate the reaction with the amino group of the target molecule. mdpi.com This type of derivatization can enhance ionization efficiency and allow for sensitive and selective analysis. mdpi.com
In synthetic chemistry, the carboxylic acid group is often converted into a more reactive form, such as an acid chloride or an activated ester, to facilitate amide bond formation. nih.gov For instance, reacting the benzoic acid with thionyl chloride (SOCl₂) would produce the corresponding benzoyl chloride, a highly reactive intermediate. This activated derivative can then readily react with a wide range of nucleophiles to create amides, esters, and other derivatives that would be difficult to form directly from the less reactive carboxylic acid. The development of 2,5-substituted benzoic acids as inhibitors of anti-apoptotic proteins demonstrates how modifying the core structure allows for varied chemical functionalization to improve binding affinity and selectivity. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl Iodide |
| Potassium Carbonate |
| Acetone |
| Methyl 2-amino-5-(methylsulfonyl)benzoate |
| 2-(Methylamino)-5-(methylsulfonyl)benzoic acid |
| Ethyl Bromide |
| Sodium Hydride |
| Tetrahydrofuran (B95107) |
| Ethyl 2-amino-5-(methylsulfonyl)benzoate |
| 2-(Ethylamino)-5-(methylsulfonyl)benzoic acid |
| Benzyl Chloride |
| Triethylamine |
| Dichloromethane |
| Benzyl 2-amino-5-(methylsulfonyl)benzoate |
| 2-(Benzylamino)-5-(methylsulfonyl)benzoic acid |
| 2-aminobenzoic acid |
| 2-methoxy-4-acetaminomethyl benzoate |
| Chlorosulfonic acid |
| Sodium sulfite |
| Diethyl sulfate |
| 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid |
| m-methylbenzoic acid |
| Nitric acid |
| Benzoyl peroxide |
| 2-amino-3-methyl-5-chlorobenzoic acid |
| 5-methoxy-2-nitrobenzoic acid |
| Sodium Nitrite |
| Sodium Disulfide |
| Thionyl chloride |
| 2-chloroethylamine |
Structure Activity Relationship Sar and Structural Modifications
Influence of Functional Group Position on Biological Potency
The specific arrangement of substituents on the benzoic acid core is critical for biological potency. Altering the position of these functional groups can lead to significant changes in activity, a principle that forms the basis of rational drug design.
The location of the methylsulfonyl group relative to the other functional groups significantly impacts the molecule's electronic properties and, consequently, its biological interactions. In 2-Amino-5-(methylsulfonyl)benzoic acid, the sulfonyl group is meta to the amino group and para to the carboxylic acid. In a positional isomer like 2-Amino-4-(methylsulfonyl)benzoic acid, the sulfonyl group is para to the amino group and meta to the carboxylic acid.
This difference in substitution patterns alters the electronic effects within the molecule. The amino group is an activating, ortho-, para-director, meaning it increases electron density at positions 2, 4, and 6. masterorganicchemistry.commasterorganicchemistry.com The methylsulfonyl and carboxylic acid groups are deactivating, meta-directors. masterorganicchemistry.com In the case of this compound, the strong electron-withdrawing nature of the sulfonyl group at the 5-position influences the acidity of the carboxylic acid and the basicity of the amino group. When moved to the 4-position, the sulfonyl group is in direct electronic conjugation with the amino group, which can more drastically alter the electron distribution across the aromatic ring and potentially affect receptor binding and biological activity. For instance, studies on related benzoylguanidine inhibitors have shown that variations in the 4-position are critical for potency. nih.govacs.org While direct comparative studies on the biological potency of these specific isomers are not extensively detailed in the literature, the principles of medicinal chemistry suggest that such a positional shift would profoundly impact activity.
The orientation of substituents on a benzene (B151609) ring is a fundamental factor in determining a molecule's acidic strength and its ability to interact with biological targets. vaia.com
Ortho Position : The amino group at the C2 position (ortho to the carboxylic acid) can form an intramolecular hydrogen bond with the carboxyl group. This "ortho effect" can influence the acidity and conformation of the molecule. vaia.comyoutube.com Furthermore, research on related Na+/H+ exchanger inhibitors has demonstrated that substitution ortho to the acylguanidine group (derived from the carboxylic acid) is of crucial importance for potency. nih.govacs.org For example, adding a methyl group at the 2-position (relative to the acylguanidine) consistently results in higher in vitro activity. acs.org
Meta Position : The methylsulfonyl group is at the C5 position, which is meta to the amino group. In this position, its strong electron-withdrawing inductive effect predominates, which can stabilize a negative charge on the carboxylate, thereby increasing the acidity of the benzoic acid. pearson.com
Para Position : The methylsulfonyl group is also para to the carboxylic acid. Substituents in the para position can exert both inductive and resonance effects. The strong electron-withdrawing nature of the sulfonyl group in this position significantly impacts the electronic character of the entire molecule. pearson.com
Studies on related structures have shown that substitutions at other positions, such as the 3- and 6-positions, lead to a considerable worsening of inhibitory effects against targets like the Na+/H+ exchanger. acs.org This highlights the precise structural requirements for optimal biological activity.
Exploration of Derivatives for Optimized Activity
To enhance the therapeutic properties of this compound, researchers have explored various derivatives, modifying the core structure to improve activity, permeability, and target specificity.
One common strategy to improve the pharmacological profile of acidic drugs is to convert them into ester prodrugs. nih.govresearchgate.net Esterification of the carboxylic acid group in this compound masks the polar carboxylate, increasing the molecule's lipophilicity. This enhancement can facilitate easier diffusion across biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov
Once inside the target cell, endogenous enzymes like esterases can hydrolyze the ester bond, releasing the active parent drug. researchgate.net This approach can significantly improve the oral bioavailability of a compound. nih.gov A sophisticated version of this strategy involves using amino acid esters. These prodrugs can be recognized and transported by cellular amino acid or peptide transporters, offering a mechanism for targeted drug delivery. nih.govresearchgate.net Studies on various benzoic acid derivatives have shown that ester prodrugs, particularly hexyl and phenyl esters, can exhibit higher activity than the corresponding free acids. nih.gov
| Derivative Type | Purpose | Mechanism of Action | Potential Advantage |
| Simple Ester | Prodrug | Masks polar carboxyl group to increase lipophilicity. nih.gov | Enhanced membrane permeability and absorption. |
| Amino Acid Ester | Prodrug | Utilizes amino acid transporters for cellular uptake. nih.govresearchgate.net | Improved bioavailability and targeted delivery. |
A significant area of research involves the conversion of the carboxylic acid moiety into a benzoylguanidine. This modification has been shown to produce potent inhibitors of the sodium-hydrogen ion (Na+/H+) exchanger (NHE). nih.govacs.org Inhibition of the NHE is a therapeutic strategy investigated for protecting cardiac tissue during ischemia and reperfusion events. acs.org
In the development of these inhibitors, derivatives of 5-(methylsulfonyl)benzoic acid are key intermediates. nih.govacs.org The carboxylic acid is converted to a (5-(methylsulfonyl)benzoyl)guanidine. acs.org Structure-activity relationship studies revealed that further substitution on the benzene ring was critical. Specifically, the introduction of a methyl group at the 2-position, yielding (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives, led to compounds with significantly higher in vitro inhibitory activities compared to their demethylated counterparts. acs.org This enhancement is thought to be caused by a conformational restriction of the acylguanidine side chain. acs.org
| Compound Modification | Target | Effect on Activity | Reference |
| Conversion to Benzoylguanidine | Na+/H+ Exchanger | Creates potent inhibitors. | nih.govacs.org |
| Addition of 2-Methyl Group | Na+/H+ Exchanger | Increases inhibitory potency. | acs.org |
| Substitution at 3- or 6-Position | Na+/H+ Exchanger | Worsens inhibitory effects. | acs.org |
The presence of the amino and carboxylic acid groups allows this compound to act as an excellent chelating agent, forming stable complexes with various metal ions. researchgate.net The nitrogen atom of the amine group and the oxygen atom of the deprotonated carboxyl group can coordinate with metal centers, acting as a bidentate ligand. researchgate.net
Rational Design Principles Based on SAR Insights
The rational design of analogs of this compound is guided by a deep understanding of its structure-activity relationships (SAR). These insights reveal the critical roles of the core functional groups—the carboxylic acid, the amino group, and the methylsulfonyl substituent—in mediating biological activity and provide a blueprint for strategic modifications to enhance potency, selectivity, and other pharmacological properties.
A foundational principle in the design of molecules based on the 2,5-substituted benzoic acid scaffold is the essential nature of the carboxylic acid group. This group often acts as a key anchoring point, forming a crucial hydrogen bond with specific amino acid residues in the target protein. For instance, in the context of anti-apoptotic Mcl-1 protein inhibitors, the carboxyl group of 2,5-substituted benzoic acid derivatives forms a conserved hydrogen bond with an arginine residue (Arg263). nih.gov This interaction is a primary determinant of binding affinity, and its preservation is a central tenet in the design of new analogs. nih.gov Consequently, modifications to this group are generally disfavored unless they involve bioisosteric replacements that can maintain or enhance this critical hydrogen bonding capability.
The substitution pattern on the aromatic ring is another critical determinant of activity. The 2-amino and 5-methylsulfonyl groups in the parent compound are strategically positioned to influence the molecule's electronic properties and its interactions within a binding pocket. SAR studies on related 2,5-substituted benzoic acid inhibitors have demonstrated that the nature and size of the substituents at these positions significantly impact binding affinity and selectivity. For example, in the development of dual Mcl-1/Bfl-1 inhibitors, the deletion of a substituent at the 5-position led to a dramatic decrease in binding affinity, highlighting the substantial contribution of this position to the compound's potency. nih.gov
Further rational design principles emerge from the exploration of various substituents at the 2- and 5-positions. The amino group at the 2-position can be a key interaction point or can be modified to tune the electronic and steric properties of the molecule. For instance, replacing the amino group with other functionalities can alter the binding mode and selectivity profile of the compound. nih.gov
The methylsulfonyl group at the 5-position is a key feature, contributing to the molecule's polarity and potential for hydrogen bonding. The design of new analogs often involves exploring the impact of replacing this group with other electron-withdrawing or -donating groups to optimize interactions with the target protein. The flexibility of the linker attaching a substituent at this position has also been shown to be an important factor. nih.gov
The following table summarizes the impact of key structural modifications on the activity of compounds based on the 2,5-substituted benzoic acid scaffold, providing a guide for rational drug design.
| Modification | Rationale | Observed Effect on Activity | Reference |
| Carboxylic Acid Group | Acts as a primary hydrogen bond donor, anchoring the molecule in the binding site. | Replacement or removal often leads to a significant loss of activity. Bioisosteric replacements may be tolerated if they maintain the key hydrogen bonding interaction. | nih.gov |
| Substitution at Position 5 | The substituent at this position can engage in hydrophobic or other interactions within the binding pocket, significantly contributing to binding affinity. | Deletion of the substituent can cause a substantial decrease in potency. The nature and size of the substituent are critical for optimizing activity. | nih.gov |
| Substitution at Position 2 | The substituent at this position can influence the electronic properties of the aromatic ring and participate in direct interactions with the target. | Modifications can alter binding affinity and selectivity. For example, replacing a phenylsulfonamide group at this position can modulate the compound's inhibitory profile. | nih.gov |
| Linker Flexibility | The flexibility of the chain connecting a substituent, particularly at the 5-position, can allow for optimal positioning within the binding pocket. | Introducing a more flexible linker, such as a methylene (B1212753) group, can enhance binding affinity compared to a more rigid amide linker. | nih.gov |
Mechanistic Investigations of Biological Action
Interaction with Specific Molecular Targets
The structure of 2-Amino-5-(methylsulfonyl)benzoic acid allows for multiple points of interaction with biological macromolecules, which is fundamental to its mechanism of action. The aromatic ring provides a rigid backbone for the appended functional groups, influencing their spatial orientation for optimal binding with molecular targets. Research into the broader class of 2,5-substituted benzoic acid scaffolds has revealed their potential in developing inhibitors for anti-apoptotic proteins, which are critical targets in cancer therapy .
The amino (-NH₂) group of this compound plays a crucial role in its interaction with biomolecules. As a hydrogen bond donor, the amino group can form strong, directional interactions with hydrogen bond acceptors, such as oxygen and nitrogen atoms, commonly found in the amino acid residues of proteins. These hydrogen bonds are vital for the molecular recognition and binding affinity of the compound to its biological targets. The presence and position of the amino group are key determinants of the molecule's ability to orient itself within a binding site and establish the necessary connections to elicit a biological response.
Effects on Enzyme Activity and Protein Function
While direct studies on the effect of this compound on specific enzymes are limited, the broader family of compounds containing a methylsulfonyl group has shown significant biological activity. For instance, derivatives containing a methylsulfonyl group have been investigated as inhibitors of carbonic anhydrase, a metalloenzyme involved in various physiological processes.
Additionally, structurally related compounds, such as (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, have been identified as potent inhibitors of the Na+/H+ exchanger (NHE), particularly the NHE-1 isoform. This suggests that the 5-(methylsulfonyl)benzoic acid scaffold may have the potential to modulate the activity of ion channels and other membrane proteins.
The 2,5-substituted benzoic acid scaffold, to which this compound belongs, has been a focus in the development of inhibitors for anti-apoptotic proteins. These proteins, such as Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia A1 (Bfl-1), are key regulators of cell death, and their inhibition is a critical strategy in cancer therapy . The ability of this scaffold to target such proteins highlights its potential to interfere with protein-protein interactions and modulate critical cellular pathways.
Modulation of Cellular Processes
By interacting with and modulating the function of key proteins and enzymes, this compound and its derivatives have the potential to influence a variety of cellular processes. For example, the inhibition of anti-apoptotic proteins can lead to the induction of apoptosis (programmed cell death) in cancer cells. This is a highly sought-after effect in the development of new anticancer agents.
Furthermore, the potential inhibition of ion exchangers like NHE-1 could have significant effects on intracellular pH regulation, cell volume, and ion homeostasis. These processes are fundamental to normal cell function, and their dysregulation is implicated in various pathological conditions, including cardiac ischemia.
The following table summarizes the potential biological targets and their associated cellular processes that may be modulated by compounds based on the this compound scaffold.
| Potential Molecular Target | Associated Cellular Process | Potential Therapeutic Area |
| Anti-apoptotic proteins (e.g., Mcl-1, Bfl-1) | Apoptosis (Programmed Cell Death) | Oncology |
| Carbonic Anhydrases | pH regulation, Ion transport | Glaucoma, Epilepsy |
| Na+/H+ Exchanger (NHE-1) | Intracellular pH regulation, Ion homeostasis | Cardiovascular disease |
Targeted Pathways and Specificity in Different Biological Systems
The specificity of this compound for particular biological pathways is largely determined by its molecular structure and the specific targets it interacts with. The 2,5-substituted benzoic acid scaffold has been specifically investigated for its potential to target the apoptotic pathway by inhibiting anti-apoptotic proteins . This targeted approach is a cornerstone of modern drug discovery, aiming to maximize therapeutic effects while minimizing off-target side effects.
The development of derivatives from this scaffold allows for the fine-tuning of specificity. For example, modifications to the amino or carboxylic acid groups can alter the binding affinity and selectivity for different protein targets. The versatility of this scaffold makes it a valuable starting point for creating libraries of compounds that can be screened for activity against a wide range of biological targets in different disease models.
Applications in Medicinal Chemistry
Antimicrobial Activity Research
While the broader class of 2-aminobenzoic acid derivatives has been investigated for antimicrobial properties, specific data on 2-Amino-5-(methylsulfonyl)benzoic acid is not extensively available in peer-reviewed literature. The following subsections summarize the general findings for related compounds and highlight the areas where specific research on this compound is lacking.
There is a notable absence of published studies detailing the in vitro antibacterial efficacy of this compound against specific Gram-positive and Gram-negative bacterial strains. However, research on related structures provides some context. For instance, derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their antibacterial activities against various microorganisms. nih.govtubitak.gov.tr Similarly, other benzoic acid derivatives and sulfonamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Despite these findings in related compound classes, specific minimum inhibitory concentration (MIC) data for this compound remains to be established through dedicated research.
Investigations into the antifungal properties of 2-aminobenzoic acid derivatives have shown some promise. Studies have demonstrated that certain derivatives possess activity against the opportunistic fungal pathogen Candida albicans. nih.govnih.govresearchgate.net For example, some ester derivatives of 2-aminobenzoic acid have been noted for their efficacy against C. albicans. nih.gov However, specific research focusing solely on the antifungal action of this compound against Candida albicans is not readily found in the current body of scientific literature. Therefore, its potential as a specific antifungal agent is yet to be determined.
The modification of chemical structures is a fundamental strategy in medicinal chemistry to enhance the efficacy of lead compounds. nih.govresearchgate.netmdpi.com For various classes of antimicrobial agents, including peptides and other small molecules, structural alterations have been shown to significantly impact their activity. nih.govresearchgate.netmdpi.com These modifications can influence factors such as target binding, cell permeability, and metabolic stability. In the context of this compound, there is a lack of published studies that specifically explore how structural modifications to this molecule would affect its antimicrobial efficacy. Such research would be necessary to understand its potential for development as an optimized antimicrobial agent.
The development of a compound into a therapeutic agent is a long and complex process that begins with promising preclinical data. While there is a clear and urgent need for new antimicrobial therapeutics, nih.govnih.gov there is currently no evidence in the scientific literature to suggest that this compound is under development as a therapeutic agent for infectious diseases. The research focus for scaffolds related to this compound appears to be directed elsewhere. youtube.com
Cancer Research
In contrast to the limited information on its antimicrobial properties, the 2,5-substituted benzoic acid scaffold, which is the core structure of this compound, has been a significant area of investigation in cancer research.
A key area of interest has been the design of inhibitors for anti-apoptotic proteins of the Bcl-2 family, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govnih.govfrontiersin.org Research has focused on developing dual inhibitors that can target multiple anti-apoptotic proteins, such as Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma/leukemia-2-related protein A1 (Bfl-1). nih.govnih.gov
Scientists have successfully designed a 2,5-substituted benzoic acid scaffold that demonstrates equipotent binding to both Mcl-1 and Bfl-1. nih.govnih.gov Through structure-based design, a lead compound from this class, designated as compound 24, was developed. This compound exhibits potent binding to both Mcl-1 and Bfl-1 with inhibitory constant (Kᵢ) values of 100 nM, while showing selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govnih.gov The selective binding profile of this class of molecules has been shown to translate into on-target cellular activity in model lymphoma cell lines. nih.govnih.gov These findings suggest that the 2,5-substituted benzoic acid scaffold is a promising foundation for the development of more advanced dual Mcl-1/Bfl-1 inhibitors for cancer therapy. nih.govnih.govfrontiersin.org
| Compound Class | Target Proteins | Key Findings | Reference |
| 2,5-Substituted Benzoic Acid Derivatives | Mcl-1, Bfl-1 | Designed a scaffold with equipotent binding to Mcl-1 and Bfl-1. | nih.govnih.gov |
| Compound 24 (a 2,5-substituted benzoic acid derivative) | Mcl-1, Bfl-1 | Binds to both Mcl-1 and Bfl-1 with Kᵢ values of 100 nM. | nih.govnih.gov |
| 2,5-Substituted Benzoic Acid Derivatives | Bcl-2, Bcl-xL | Demonstrates appreciable selectivity over these anti-apoptotic proteins. | nih.govnih.gov |
Anti-inflammatory and Analgesic Potential
Derivatives of 2-aminobenzoic acid, also known as anthranilic acid, have been recognized for their potential to act as anti-inflammatory and analgesic agents. nih.govresearchgate.net This activity is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov
A strategy to enhance the therapeutic properties of NSAIDs and potentially reduce their side effects involves conjugating them with other molecules, such as amino acids or glucosamine. nih.govfigshare.com This approach can create prodrugs with improved activity profiles. For instance, amides of NSAIDs conjugated with amino acids have been shown to be more potent anti-inflammatory agents than the parent NSAID, with reduced gastrointestinal toxicity. figshare.com While specific examples involving the direct conjugation of this compound are not detailed in the reviewed literature, its structural similarity to other NSAID-building blocks suggests its potential as a candidate for such molecular modifications. The synthesis of these conjugates often involves activating the carboxylic group of the NSAID to form an amide bond with the linker molecule. figshare.comnih.gov
The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, like gastric issues, are linked to the inhibition of COX-1. frontiersin.org Consequently, a major goal in anti-inflammatory drug design is to create compounds that selectively inhibit COX-2.
Selectivity for COX-2 is often achieved by designing molecules with larger substituents that can fit into a secondary internal pocket present in the COX-2 active site, which is absent in COX-1. researchgate.net The presence of a sulfonamide or methylsulfonyl group is a common feature in many selective COX-2 inhibitors, as this group can bind effectively within this side pocket. researchgate.net Given that this compound contains a methylsulfonyl group, its derivatives are logical candidates for investigation as selective COX-2 inhibitors. Docking studies and in vitro enzyme assays are crucial for evaluating the ability of these novel compounds to bind selectively to the COX-2 enzyme over the COX-1 isoform. nih.gov
Inhibition of Na+/H+ Exchanger (NHE) Isoforms
Derivatives of this compound have been systematically investigated as inhibitors of the Na+/H+ exchanger (NHE), particularly the NHE-1 isoform. firstwordpharma.com The NHE-1 isoform is predominantly expressed in the heart, and its overactivation during events like ischemia-reperfusion can lead to cardiac damage. Therefore, selective NHE-1 inhibitors are sought after as potential cardioprotective agents.
Research into (benzoyl)guanidine derivatives has shown that substitution on the benzoic acid ring is critical for potency. Specifically, a 2-methyl group, as seen in (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, leads to significantly higher in vitro activity compared to their demethylated counterparts. firstwordpharma.com This is attributed to a conformational restriction of the acylguanidine chain. firstwordpharma.com One development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, was identified as a highly specific NHE-1 inhibitor, being 27 times more potent against the NHE-1 isoform than the NHE-2 isoform. firstwordpharma.com
| Compound Derivative | Target Isoform | Potency/Selectivity Finding |
| (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine | NHE-1 | 27-fold more potent for NHE-1 over NHE-2. firstwordpharma.com |
| 2-methyl substituted benzoylguanidines | NHE-1 | Consistently higher in vitro activity compared to non-methylated versions. firstwordpharma.com |
| Amiloride | NHE (non-selective) | An early, non-selective NHE inhibitor from which more selective compounds were developed. |
Cardioprotective Effects in Ischemia-Reperfusion Models
The inhibition of the Na+/H+ exchanger, particularly the NHE-1 isoform, has been demonstrated as a beneficial strategy for protecting the heart during ischemia and reperfusion events. nih.gov Ischemia-reperfusion injury can cause cellular damage and impair functional performance of the heart muscle. Derivatives of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine have been synthesized and identified as potent NHE inhibitors, designed for potential use as an adjunctive therapy in treating acute myocardial infarction. nih.govsci-hub.se
One notable development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine (also referred to as compound 246), has shown significant cardioprotective activity. nih.gov Studies have demonstrated that this compound is effective not only when administered before an experimentally induced ischemic event but also has curative potential when given after the onset of symptoms of a heart attack, just before reperfusion. nih.gov This highlights the therapeutic window and potential clinical utility of this class of compounds in mitigating the damage associated with heart attacks and subsequent revascularization procedures.
Subtype Specificity of Inhibitors (e.g., NHE-1 vs. NHE-2)
A crucial aspect of the development of NHE inhibitors for cardioprotection is achieving selectivity for the NHE-1 isoform, which is the primary isoform found in the myocardium, over other isoforms like NHE-2, which is prevalent in the gastrointestinal tract. High selectivity helps in minimizing off-target effects.
Research into (2-methyl-5-(methylsulfonyl)benzoyl)guanidines has successfully yielded compounds with significant subtype specificity. nih.gov The lead compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, was identified as a specific inhibitor of the NHE-1 subtype. nih.gov
The following table summarizes the selectivity profile of this key derivative:
| Compound | Target | Potency Ratio (NHE-1 vs. NHE-2) |
| (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine | NHE-1 | 27-fold more potent for NHE-1 |
| Data sourced from research on (2-methyl-5-(methylsulfonyl)benzoyl)guanidine inhibitors. nih.gov |
This marked selectivity is a critical feature, enhancing the therapeutic potential of this derivative as a cardioprotective agent by specifically targeting the relevant exchanger isoform in the heart. nih.gov Structure-activity relationship studies indicated that substitution at the 2-position of the benzoic acid ring was crucial for potency. nih.govsci-hub.se
Other Biological Activities of Derivatives
Beyond their cardiovascular applications, derivatives of the parent compound have been explored for other potential therapeutic effects.
Insulin (B600854) Releasing Properties
The structural features of benzoic acid derivatives have been examined for their ability to stimulate insulin secretion. Studies on compounds related to the non-sulphonylurea moiety of glibenclamide, such as certain benzamidoethyl-benzoic acids, have shown that these molecules can trigger insulin release by decreasing K+ permeability in the pancreatic B-cell membrane. nih.gov However, the specific structural requirements are precise.
Research in sheep has indicated that a single carboxylic acid group on the benzene (B151609) ring is essential for stimulating insulin secretion. nih.gov This activity was reportedly abolished when the carboxylic group was replaced by a sulfonic acid group. nih.gov This suggests that while benzoic acid itself is a scaffold for insulin secretagogues, derivatives of this compound, which contain the methylsulfonyl group, may not retain this specific property, as the electronic and structural impact of the sulfonyl group can be significant.
Carbonic Anhydrase Inhibitory Effects
The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. mdpi.comnih.gov Derivatives containing a benzenesulfonamide (B165840) structure are known to be potent inhibitors of various CA isoforms, including CA I, II, IX, and XII. mdpi.comnih.gov These inhibitors are used as diuretics, anti-glaucoma agents, and for treating other conditions. nih.govresearchgate.net
Given that this compound contains a sulfonyl group, its derivatives, particularly those where the amino or carboxylic acid groups are modified to form sulfonamides or related structures, are expected to exhibit CA inhibitory activity. Research on hydrazonobenzenesulfonamides and other sulfonamide derivatives has demonstrated that these compounds can achieve low nanomolar inhibition constants against several CA isoforms. mdpi.com The inhibitory profile and isoform selectivity can be fine-tuned through chemical modifications of the scaffold. nih.govrug.nl
The table below shows representative inhibition data for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating the potential of this chemical class.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |
| Hydrazonobenzenesulfonamides | hCA I | Effective inhibition noted |
| Hydrazonobenzenesulfonamides | hCA II | Low nanomolar levels |
| Hydrazonobenzenesulfonamides | hCA IX | Low nanomolar levels |
| Hydrazonobenzenesulfonamides | hCA XII | 8.05–68.7 nM |
| Data is illustrative of the general activity of benzenesulfonamide derivatives against carbonic anhydrases. mdpi.com |
Antioxidant Properties
Aminobenzoic acids and their derivatives have been investigated for their antioxidant potential. researchgate.netresearchgate.net Para-aminobenzoic acid (PABA), for instance, has been shown to possess antioxidant properties by inhibiting the formation of superoxide (B77818) anions. researchgate.netjournal-vniispk.ru This activity suggests that the aminobenzoic acid portion of the this compound molecule could contribute to antioxidant effects.
Studies on various aminobenzoic acid derivatives have confirmed mild to moderate antioxidant activity. researchgate.net The antioxidant capacity is often evaluated through assays that measure the scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. While direct studies on the antioxidant properties of this compound derivatives are limited, the inherent properties of the aminobenzoic acid scaffold suggest a potential for this activity. researchgate.net
Applications As a Synthetic Intermediate in Organic Chemistry
Utility in the Synthesis of Bioactive Molecules and Pharmaceuticals
Substituted aminobenzoic acids are fundamental reagents in the synthesis of a wide array of biologically active compounds. For instance, the related compound 2-Amino-5-methoxybenzoic acid is utilized in the creation of diverse heterocyclic systems such as quinazolinones, imidazobenzodiazepines, and pyridoquinazolones. chemicalbook.com These classes of compounds are significant in pharmaceutical research. Specifically, 2-Amino-5-methoxybenzoic acid serves as a precursor for synthesizing quinazolinone-based histamine (B1213489) H3 receptor inverse agonists. chemicalbook.com The structural motifs present in 2-Amino-5-(methylsulfonyl)benzoic acid—the amino, carboxyl, and sulfonyl groups—provide multiple reactive sites, enabling its integration into complex molecular architectures intended for pharmaceutical applications. biosynth.com
Versatility for Introducing Methoxy (B1213986) and Methylsulfonyl Moieties into Molecules
The core structure of this compound is part of a larger family of substituted benzoic acids that are pivotal for introducing specific functional groups into target molecules. While this specific compound carries a methylsulfonyl group, its structural analogs are key to introducing methoxy and other sulfonyl groups. For example, the synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, an important pharmaceutical intermediate, begins with a 2-methoxy-4-acetaminobenzoate precursor. google.com This highlights how methoxy and sulfonyl groups are strategically incorporated in related synthetic pathways. The development of novel PI3K inhibitors has also been achieved through the synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, demonstrating the utility of the sulfonamide-benzamide scaffold in medicinal chemistry. nih.gov
Contribution to the Development of Novel Therapeutic Agents
The development of new therapeutic agents is a primary focus of modern medicinal chemistry, with a significant emphasis on creating targeted cancer therapies. nih.gov The benzamide (B126) scaffold, derivable from aminobenzoic acids, is central to this effort. Research into new phosphoinositide 3-kinase (PI3K) inhibitors has led to the synthesis of novel 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides. nih.gov These compounds were evaluated for their ability to inhibit cancer cell proliferation across several human cancer cell lines, including A549 (lung), HCT-116 (colon), and U-87 MG (glioblastoma). nih.gov One promising compound from this series demonstrated significant inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell growth and survival, and showed anticancer effects in a mouse xenograft model. nih.gov This underscores the contribution of complex benzamide structures, built upon aminobenzoic acid frameworks, to the discovery of potential anticancer agents. nih.gov
Role in the Preparation of Specific Drugs (e.g., Sulpiride intermediates)
The substituted aminobenzoic acid framework is critical for the synthesis of specific pharmaceutical drugs. A prominent example is its role in producing intermediates for the antipsychotic drug Amisulpride. google.compatsnap.com The compound 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a key intermediate in the synthesis of Amisulpride, a drug used to treat schizophrenia. google.comgoogle.com Various synthetic routes have been developed to produce this intermediate with high purity and yield, suitable for industrial production. google.com One patented method reports a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate (B1203000) to achieve the target intermediate with a total yield of 75% and a purity of 99.5%. google.com This demonstrates the direct and vital role of this class of compounds in manufacturing established therapeutic agents.
Amisulpride Intermediates
| Intermediate Name | Role | Reference |
|---|---|---|
| 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | Key intermediate for the antipsychotic drug Amisulpride. | google.comgoogle.com |
| 4-Amino-2-methoxy-5-(methylsulfonyl)benzoic acid | A structural analog used in pharmaceutical reference standards. | lgcstandards.com |
Pathway to Complex Organic Compounds via Oxidation and Substitution Reactions
The chemical reactivity of this compound allows it to serve as a versatile starting point for more complex molecules through various reactions. Aminobenzoic acid derivatives can undergo several fundamental organic transformations. The amino group can be oxidized to form nitroso or nitro derivatives, while the aromatic ring is susceptible to electrophilic substitution reactions like halogenation and nitration under acidic conditions. For example, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, an intermediate for insecticides, is achieved by chlorinating 2-amino-3-methylbenzoic acid. patsnap.com These oxidation and substitution reactions are essential tools for modifying the aminobenzoic acid core, enabling the construction of a wide range of complex organic compounds with applications in pharmaceuticals and agrochemicals.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like 2-Amino-5-(methylsulfonyl)benzoic acid, which possesses several rotatable bonds—specifically around the carboxylic acid and sulfonyl groups—understanding its preferred conformations is crucial. These low-energy conformations, or conformers, dictate how the molecule interacts with its biological environment, such as a receptor's binding site.
Energy minimization calculations are employed to identify the most stable conformers. These methods, rooted in quantum mechanics or molecular mechanics, systematically adjust the molecule's geometry to find the lowest energy state. For aromatic amino acids and their derivatives, the orientation of the side chains relative to the amino acid backbone is defined by specific torsional angles. sci-hub.se Studies on similar aromatic amino acid residues have shown that non-bonded interactions significantly restrict the rotation of these groups, leading to a few energetically favorable conformations. sci-hub.se
While specific conformational analysis studies for this compound are not extensively detailed in the available literature, the principles can be inferred from related structures. The analysis would typically involve rotating the C-S bond of the methylsulfonyl group and the C-C bond of the benzoic acid group to map the potential energy surface. The resulting stable conformers would likely feature orientations that minimize steric hindrance between the bulky sulfonyl group, the amino group, and the carboxylic acid moiety, while potentially allowing for intramolecular hydrogen bonding.
This table represents a theoretical framework for the conformational analysis of this compound, based on common practices in computational chemistry.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in virtual screening and for understanding the mechanism of action of potential drug candidates.
For the 2,5-substituted benzoic acid scaffold, which includes this compound, molecular docking studies have been particularly insightful. Research has shown that derivatives of this scaffold can act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.govnih.gov In these studies, the benzoic acid moiety plays a crucial role, often forming a key hydrogen bond with an arginine residue (Arg263 in Mcl-1) in the binding pocket. nih.gov
Docking simulations of related 2,5-substituted benzoic acid inhibitors revealed that the substituent at the 5-position, such as the methylsulfonyl group, occupies a hydrophobic pocket (the p2 pocket) within the protein's binding groove. nih.gov The docking model for a similar compound, where a phenylsulfonamide substituent was present, suggested this group pointed towards the solvent-exposed region. nih.gov These simulations, often combined with experimental data like HSQC-NMR, strongly suggest that compounds based on this scaffold bind to the critical BH3-binding groove of these anti-apoptotic proteins. nih.gov The nature and size of the substituents are critical in determining the precise binding mode and affinity. nih.gov
Table 2: Predicted Interactions from Molecular Docking of a Related Benzoic Acid Scaffold
| Ligand Functional Group | Interacting Residue (in Mcl-1) | Type of Interaction | Significance |
|---|---|---|---|
| Carboxylic Acid | Arginine (Arg263) | Hydrogen Bond | Essential for anchoring the ligand in the binding site. nih.gov |
| 5-Position Substituent | Hydrophobic Pocket (p2) | Hydrophobic Interactions | Contributes significantly to binding potency. nih.gov |
| 2-Position Amino Group | Various | Potential H-bonds/Steric influence | Modulates binding orientation and selectivity. |
This table is based on findings for 2,5-substituted benzoic acid derivatives targeting Mcl-1/Bfl-1 proteins. nih.gov
In silico Prediction of Biological Activity and ADMET Properties
Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development, as unfavorable pharmacokinetics is a major cause of clinical trial failures. nih.gov In silico ADMET prediction tools have become increasingly sophisticated, allowing researchers to estimate these properties computationally before undertaking expensive and labor-intensive experimental work. nih.gov
For compounds containing the methylsulfonyl phenyl group, in silico ADMET predictions have been performed. nih.govrsc.org These studies often calculate a range of physicochemical and pharmacokinetic properties. While specific data for this compound is not available in the reviewed literature, we can predict its likely properties using established computational models. Key parameters include water solubility (LogS), Caco-2 cell permeability (predicting intestinal absorption), P-glycoprotein substrate/inhibitor potential, and cytochrome P450 (CYP) inhibition. frontiersin.org
For instance, high Caco-2 permeability and good intestinal absorption are desirable for orally administered drugs. researchgate.net Similarly, understanding if a compound is a substrate or inhibitor of CYP enzymes is crucial, as these enzymes are central to drug metabolism. frontiersin.org Public databases provide computed values for some of these properties.
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value/Classification | Implication for Drug-Likeness |
|---|---|---|
| Molecular Weight | 215.23 g/mol sigmaaldrich.com | Complies with Lipinski's Rule of Five (<500) |
| LogP (Octanol-Water Partition Coefficient) | ~0.8-1.5 (Estimated) | Indicates moderate lipophilicity, favorable for permeability. |
| Hydrogen Bond Donors | 3 (NH2, OH) | Complies with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 (O=S=O, O=C-OH) | Complies with Lipinski's Rule of Five (≤10) |
| Water Solubility (LogS) | Moderately Soluble (Predicted) | Affects formulation and bioavailability. |
| Caco-2 Permeability | Moderate to High (Predicted) | Suggests potential for good oral absorption. |
| CYP Inhibition | Likely non-inhibitor of major isoforms (Predicted) | Lower potential for drug-drug interactions. |
These values are estimates based on the compound's structure and data for similar molecules. Specific values can be obtained from computational databases and prediction software.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of new, unsynthesized analogs and guide the optimization of lead compounds. nih.gov
While a specific QSAR model for this compound was not identified in the search, studies on structurally related benzoic acid derivatives have successfully employed this technique. For example, a 3D-QSAR study on 2-(oxalylamino)benzoic acid analogues as inhibitors of protein tyrosine phosphatase 1B (PTP1B) was conducted. nih.gov This study, which used Comparative Molecular Field Analysis (CoMFA), was based on binding conformations predicted by molecular docking and resulted in a model with good predictive power. nih.gov
A hypothetical QSAR study on a series of this compound derivatives would involve:
Synthesizing and testing a library of analogs with variations at the amino, carboxylic, and sulfonyl positions.
Calculating molecular descriptors for each analog. These could include steric parameters (e.g., molar refractivity), electronic parameters (e.g., Hammett constants), and hydrophobic parameters (e.g., LogP).
Developing a mathematical model using statistical methods like multiple linear regression to correlate the descriptors with the measured biological activity (e.g., IC50 values).
Validating the model to ensure its predictive capability.
Such a model could reveal, for instance, that electron-withdrawing groups on the benzene (B151609) ring enhance activity, or that a specific range of hydrophobicity at the 5-position is optimal for target binding.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and identifying the functional groups present in "2-Amino-5-(methylsulfonyl)benzoic acid".
FTIR (Fourier-Transform Infrared) Spectroscopy FTIR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups within the molecule. For "this compound," the spectrum would be expected to show distinct absorption bands corresponding to the amine (N-H), sulfonyl (S=O), and carboxylic acid (C=O, O-H) groups. While specific spectra for this compound are not widely published, data from related aromatic compounds like 2-amino-5-methylpyridine (B29535) show N-H stretching vibrations around 3300-3500 cm⁻¹. calpaclab.com The sulfonyl group would exhibit strong, characteristic stretching bands for its symmetric and asymmetric vibrations, typically in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The carboxylic acid would be identifiable by a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O carbonyl stretch around 1700 cm⁻¹.
NMR (Nuclear Magnetic Resonance) Spectroscopy NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule.
¹H NMR: This technique provides information on the number and environment of hydrogen atoms. For "this compound," one would expect to see signals for the methyl protons on the sulfonyl group, distinct signals for the protons on the aromatic ring, and resonances for the amine and carboxylic acid protons.
¹³C NMR: This analysis identifies the different carbon environments. The spectrum would show separate peaks for the methyl carbon, the carbons of the benzene (B151609) ring, and the carbonyl carbon of the carboxylic acid. Although specific NMR data for the target compound is scarce, spectra for analogous compounds like 2-amino benzoic acid have been thoroughly documented. spectrabase.comresearchgate.net
LC-MS (Liquid Chromatography-Mass Spectrometry) LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful technique for identifying and quantifying compounds. bldpharm.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight. For "this compound" (Molecular Formula: C₈H₉NO₄S, Molecular Weight: 215.23), predicted m/z values for various adducts have been calculated. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 216.03250 | 141.7 |
| [M+Na]⁺ | 238.01444 | 150.4 |
| [M-H]⁻ | 214.01794 | 144.3 |
| [M+NH₄]⁺ | 233.05904 | 159.6 |
| [M+K]⁺ | 253.98838 | 147.4 |
UV (Ultraviolet) Spectroscopy UV spectroscopy measures the absorption of ultraviolet light by a molecule. It is particularly useful for compounds containing chromophores, such as the substituted benzene ring in "this compound." The aromatic system and its substituents (amino, sulfonyl, and carboxyl groups) are expected to produce characteristic absorption maxima in the UV range, which can be used for quantitative analysis and for monitoring reactions.
Chromatographic Separations
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
HPLC (High-Performance Liquid Chromatography) and UPLC (Ultra-Performance Liquid Chromatography) HPLC and UPLC are the primary methods for determining the purity of pharmaceutical intermediates and active ingredients. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For sulfonated benzoic acids, reversed-phase (RP) HPLC is commonly employed. sielc.comsielc.com
A typical method would involve a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, like water with phosphoric acid or formic acid for MS compatibility. sielc.comsielc.com UPLC, which uses smaller particle size columns (e.g., <2 µm), offers faster analysis times and higher resolution, making it ideal for impurity profiling. sielc.com The development of a stability-indicating method is crucial to ensure that the analytical procedure can separate the main compound from any potential degradation products.
| Parameter | Condition |
|---|---|
| Technique | Reversed-Phase (RP) HPLC/UPLC |
| Column Type | Newcrom R1, C18 |
| Mobile Phase | Acetonitrile (MeCN), Water, and an acid (e.g., phosphoric or formic acid) |
| Application | Purity assessment, impurity profiling, preparative separation |
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 10.679 |
| b (Å) | 22.431 |
| c (Å) | 7.1980 |
| Volume (ų) | 1724.2 |
| Z (Molecules/unit cell) | 8 |
Elemental Microanalysis (CHN)
Elemental microanalysis, often referred to as CHN analysis (for Carbon, Hydrogen, and Nitrogen), is a combustion-based technique used to determine the mass percentages of these elements in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₈H₉NO₄S). A close match between the measured and calculated percentages provides strong evidence for the compound's elemental composition and purity. This technique is often supplemented with sulfur analysis for sulfur-containing compounds.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 44.64 |
| Hydrogen (H) | 4.21 |
| Nitrogen (N) | 6.51 |
| Oxygen (O) | 29.73 |
| Sulfur (S) | 14.90 |
Q & A
Q. What synthetic routes are recommended for preparing 2-Amino-5-(methylsulfonyl)benzoic acid?
A multi-step synthesis involving sulfonylation of a benzoic acid precursor is typical. For example, starting with 5-methylsulfonyl-2-nitrobenzoic acid, catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the nitro group to an amine. Intermediate purification via recrystallization or column chromatography is critical to remove unreacted reagents . Alternative routes may involve protecting-group strategies to prevent unwanted side reactions during sulfonylation.
Q. How can impurities be effectively removed during purification?
Solid-phase extraction (SPE) using C18 cartridges or silica-based phases is recommended for preliminary purification. For higher resolution, preparative reverse-phase HPLC with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) can isolate the target compound from structurally similar byproducts . Thin-layer chromatography (TLC) with silica gel 60 F₂₅₄ plates and UV visualization aids in monitoring reaction progress .
Q. What analytical techniques are optimal for structural confirmation?
Combine spectroscopic methods:
- LC-MS : Use a C18 column (e.g., 2.1 × 50 mm, 1.7 μm) with electrospray ionization (ESI) in negative mode to confirm molecular weight (MW 215.23 g/mol) and detect trace impurities .
- ¹H/¹³C NMR : Analyze in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/amine groups .
- FT-IR : Confirm sulfonyl (S=O stretch at ~1300 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can stability studies under varying pH and temperature conditions be designed?
Conduct accelerated degradation studies:
- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm.
- pH stability : Prepare buffers (pH 2–9) and analyze hydrolysis products using LC-MS/MS. For example, acidic conditions may cleave the sulfonyl group, generating 5-methylsulfinic acid derivatives .
Q. What strategies resolve contradictions in bioactivity data across different assays?
Cross-validate using orthogonal assays:
- In vitro enzyme inhibition : Compare IC₅₀ values from fluorometric (e.g., fluorescence polarization) and radiometric assays.
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to correlate activity with bioavailability. Discrepancies may arise from differential membrane permeability or efflux pump interactions .
Q. How can solubility limitations in aqueous systems be addressed for in vitro studies?
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS.
- Micellar systems : Incorporate 0.1% polysorbate 80 to enhance solubility via hydrophobic interactions .
- pH adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH > 5) to improve aqueous dispersibility .
Q. What methodologies reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography)?
- Dynamic vs. static disorder : X-ray crystallography may reveal rigid conformations, while NMR detects dynamic equilibria in solution. For example, rotational isomers of the sulfonyl group can cause split NMR peaks but appear averaged in X-ray structures .
- DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
